molecular formula C24H26FN3O2S B282572 2-{[4-(2-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide

2-{[4-(2-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide

Cat. No. B282572
M. Wt: 439.5 g/mol
InChI Key: YOMXDQACDPTBRF-PGMHBOJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(2-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of imidazole derivatives and has been studied for its mechanism of action, physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-{[4-(2-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide involves the inhibition of the inflammatory response by downregulating the expression of pro-inflammatory cytokines. It also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it has been found to induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-(2-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide has a wide range of biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and DNA damage. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[4-(2-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide in lab experiments include its potent anti-inflammatory and antioxidant properties, as well as its ability to induce apoptosis in cancer cells. However, its limitations include its potential toxicity at high doses and the need for further studies to determine its safety and efficacy in humans.

Future Directions

Future research on 2-{[4-(2-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide could focus on its potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could investigate its potential as an anticancer agent and its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-{[4-(2-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide involves the reaction of 2-mercapto-N-hexylacetamide with 4-(2-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazole-2-thiol in the presence of a catalyst. The reaction is carried out under reflux conditions and yields the desired product.

Scientific Research Applications

2-{[4-(2-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C24H26FN3O2S

Molecular Weight

439.5 g/mol

IUPAC Name

2-[(4Z)-4-[(2-fluorophenyl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-hexylacetamide

InChI

InChI=1S/C24H26FN3O2S/c1-2-3-4-10-15-26-22(29)17-31-24-27-21(16-18-11-8-9-14-20(18)25)23(30)28(24)19-12-6-5-7-13-19/h5-9,11-14,16H,2-4,10,15,17H2,1H3,(H,26,29)/b21-16-

InChI Key

YOMXDQACDPTBRF-PGMHBOJBSA-N

Isomeric SMILES

CCCCCCNC(=O)CSC1=N/C(=C\C2=CC=CC=C2F)/C(=O)N1C3=CC=CC=C3

SMILES

CCCCCCNC(=O)CSC1=NC(=CC2=CC=CC=C2F)C(=O)N1C3=CC=CC=C3

Canonical SMILES

CCCCCCNC(=O)CSC1=NC(=CC2=CC=CC=C2F)C(=O)N1C3=CC=CC=C3

Origin of Product

United States

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